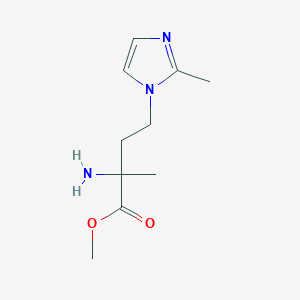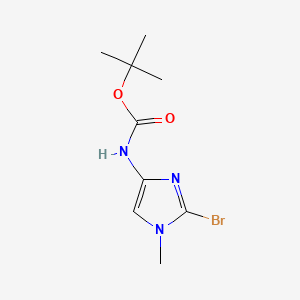
tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which is then brominated to obtain 2-bromo-1-methyl-1H-imidazole.
Carbamate Formation: The brominated imidazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted imidazoles.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry:
Catalysis: Imidazole derivatives, including tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate, are used as ligands in catalytic reactions.
Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Imidazole derivatives are explored for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.
Biochemical Research: Used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Industry:
Materials Science: Imidazole derivatives are used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A precursor in the synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate.
2-Bromo-1-methyl-1H-imidazole: An intermediate in the synthesis process.
tert-Butyl N-(1-methyl-1H-imidazol-4-yl)carbamate: A similar compound without the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts.
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-1-methylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-13(4)7(10)11-6/h5H,1-4H3,(H,12,14) |
InChI Key |
BIFBDUUYGJNHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


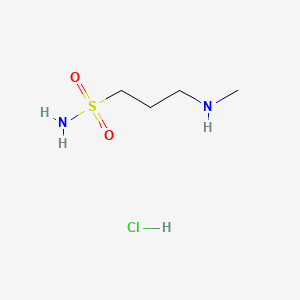

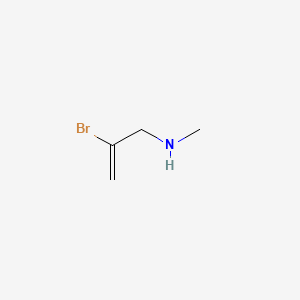
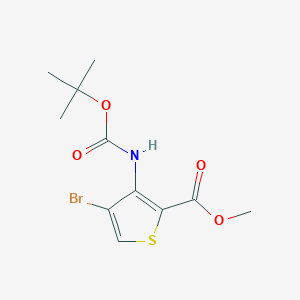
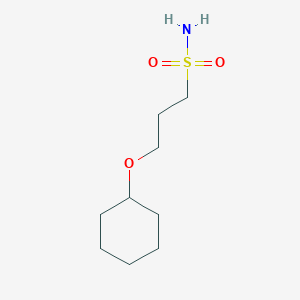
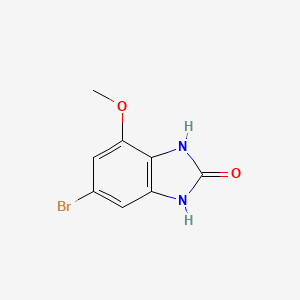
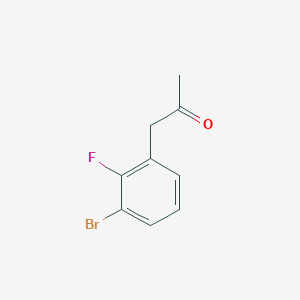
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
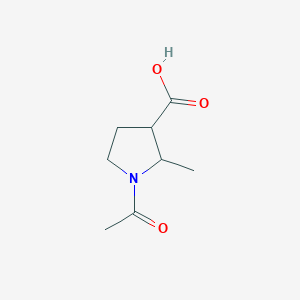
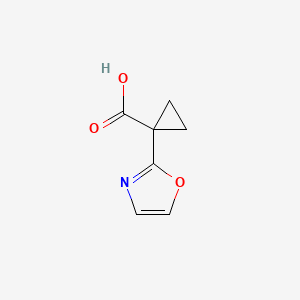
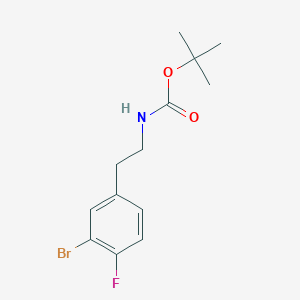
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
